naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a naphthalene ring and a 3,4-dimethylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate typically involves the reaction of naphthol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonate group can be reduced to form the corresponding sulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-yl 3,4-dimethylbenzenesulfonic acid.
Substitution: Naphthalen-1-yl derivatives with various functional groups replacing the sulfonate group.
Scientific Research Applications
Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate: Similar structure but with the sulfonate group attached to the 2-position of the naphthalene ring.
Naphthalen-1-yl 2,3-dimethylbenzene-1-sulfonate: Similar structure but with the methyl groups in different positions on the benzene ring.
Uniqueness
Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the sulfonate and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
naphthalen-1-yl 3,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-10-11-16(12-14(13)2)22(19,20)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINTAVUVXLXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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